molecular formula C16H14FN3O2 B2915254 4-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide CAS No. 2415623-29-7

4-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide

Cat. No.: B2915254
CAS No.: 2415623-29-7
M. Wt: 299.305
InChI Key: RYALQVURLZFREE-UHFFFAOYSA-N
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Description

4-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide is a synthetic organic compound with the molecular formula C11H10FN3O. This compound is characterized by the presence of a fluorine atom, a pyrazole ring, and a furan ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Attachment of the Fluorobenzamide Group: This step involves the reaction of the intermediate compound with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
  • 2-fluoro-N-(1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)ethyl)benzamide
  • 2-chloro-N-(1-methyl-1H-pyrazol-5-yl)benzamide

Uniqueness

4-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide is unique due to the combination of its fluorine atom, pyrazole ring, and furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-20-14(8-9-19-20)15-7-6-13(22-15)10-18-16(21)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYALQVURLZFREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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